2-(Furan-2-ylmethyl)pyridine
Overview
Description
“2-(Furan-2-ylmethyl)pyridine” is a compound that contains a furan ring and a pyridine ring. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N - (pyridin-2-yl)furan-2-carboxamide. The subsequent treatment of the amide with excess diphosphorus pentasulfide in anhydrous toluene affords the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in alkaline solution to yield 2- (furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between the furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis
The chemical reactions of “this compound” are diverse due to the presence of both furan and pyridine rings. The furan ring can undergo reactions such as electrophilic aromatic substitution or hydrogenation. The pyridine ring can undergo nucleophilic substitutions, condensation reactions, oxidations, or reductions .Scientific Research Applications
DNA Interaction and Anticancer Activity : A derivative of 2-(Furan-2-ylmethyl)pyridine, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one, shows potent anticancer activity. It acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor, with stronger activity and less DNA toxicity compared to etoposide, a topoisomerase II poison. This compound exhibits caspase 3-independent anticancer activity, providing a potential new avenue for cancer treatment (Jeon et al., 2017).
Supramolecular and Coordination Chemistry : Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds, closely related to this compound, display a range of chemical properties and biological activities. They are of significant interest in supramolecular and coordination chemistry, as well as in the discovery of new pharmacologically active compounds. These derivatives exhibit unique supramolecular features and intermolecular contacts, as revealed by crystallographic studies (Pućkowska et al., 2022).
Synthesis of Functionalized 2-Pyridones : A method for synthesizing highly conjugated functionalized 2-pyridones from N-(furan-2-ylmethyl) alkyne amides has been developed. This process, involving Pd-catalyzed aerobic oxidative dicarbonation reactions, suggests potential utility in filtering shortwave radiation due to the absorption spectra of some of these 2-pyridones (Yang et al., 2021).
Interaction with Nucleic Acids and Antioxidant Properties : Studies on hydrazone complexes derived from this compound have explored their interactions with nucleic acids and bovine serum albumin, as well as their antioxidant properties. These complexes demonstrate significant antioxidant activity, with the Cu 2+ coordinated complex showing superior biological activity (Sathyadevi et al., 2012).
Cognitive Disorder Treatment : A compound structurally similar to this compound, namely (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), has been identified as a selective α7 neuronal nicotinic acetylcholine receptor agonist. This compound shows promise as a drug candidate for treating cognitive impairment associated with neurological disorders (Mazurov et al., 2012).
Future Directions
Furan derivatives, including “2-(Furan-2-ylmethyl)pyridine”, have potential applications in various fields such as fuels, biochemical production, and the synthesis of chiral furans . The future research directions could involve exploring these applications further and developing more efficient synthesis methods for “this compound” and its derivatives .
Properties
IUPAC Name |
2-(furan-2-ylmethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-12-10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQZMVGMWNZGPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543709 | |
Record name | 2-[(Furan-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106584-05-8 | |
Record name | 2-[(Furan-2-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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